molecular formula C17H31N3O B2526543 N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1281198-30-8

N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2526543
CAS No.: 1281198-30-8
M. Wt: 293.455
InChI Key: OEDVJTSYLSXDIY-UHFFFAOYSA-N
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Description

N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is an organic compound that features a piperidine ring, which is modified with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The starting material can be a piperidine derivative, which undergoes several functionalization reactions:

  • Preparation of N-(prop-2-yn-1-yl)piperidine-4-carboxamide

    • Piperidine-4-carboxamide is reacted with propargyl bromide in the presence of a base, such as potassium carbonate, to yield N-(prop-2-yn-1-yl)piperidine-4-carboxamide.

  • Attachment of the bis(propan-2-yl)aminoethyl group

    • This intermediate is then further functionalized by reacting with bis(propan-2-yl)amine and a suitable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final compound.

Industrial Production Methods

Industrial production methods would typically involve optimizing these steps to maximize yield and purity while minimizing cost. The reactions would be scaled up and may involve continuous flow reactors and other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation and Reduction: : This compound can be subject to oxidation to form various oxidized derivatives or be reduced under specific conditions to produce reduced forms of the compound.

  • Substitution Reactions: : The piperidine ring and the amide group can participate in nucleophilic substitution reactions. For example, halogenated derivatives can be synthesized via halogenation.

  • Hydrolysis: : The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Halogenating Agents: : Bromine, chlorine.

  • Hydrolytic Conditions: : Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

Major products from these reactions will vary depending on the specific reagents and conditions but could include:

  • Oxidation: : N-(2-oxo-ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.

  • Reduction: : N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine.

  • Hydrolysis: : Piperidine-4-carboxylic acid and bis(propan-2-yl)amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as an intermediate in organic synthesis, aiding the development of more complex molecules.

Biology

In biological research, N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be used in studies to understand the role of piperidine derivatives in biological systems.

Medicine

In medicine, it is of interest for its potential pharmacological effects. Compounds like this are often studied for their interactions with enzymes, receptors, and other biological targets.

Industry

In industry, it can be used as a precursor for the synthesis of materials with specific properties, such as advanced polymers or specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is designed to interact with specific molecular targets, such as enzymes or receptors. It binds to these targets and either inhibits or activates them, leading to a cascade of cellular events.

The exact mechanism can involve binding to active sites, allosteric sites, or interacting with cell membranes. These interactions can lead to changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)piperidine-4-carboxamide

  • N-(2-phenylethyl)piperidine-4-carboxamide

  • N-(2-methoxyethyl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide stands out due to its specific molecular structure, which imparts unique chemical and biological properties. Its unique structure allows it to interact with different molecular targets and be used in various applications that other similar compounds may not be suitable for.

This covers a broad spectrum of details about this compound. Any particular section you found particularly intriguing or need more depth on?

Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-6-10-19-11-7-16(8-12-19)17(21)18-9-13-20(14(2)3)15(4)5/h1,14-16H,7-13H2,2-5H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDVJTSYLSXDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1CCN(CC1)CC#C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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